Ethyl 2-amino-3-ethoxypropanoate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

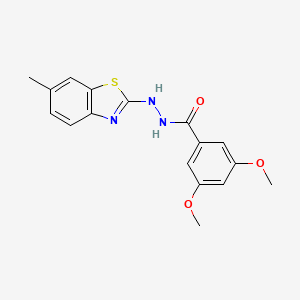

Ethyl 2-amino-3-ethoxypropanoate hydrochloride, also known as ethyl O-ethylserinate hydrochloride, is a chemical compound with the CAS Number: 113576-25-3 . It has a molecular weight of 197.66 .

Molecular Structure Analysis

The InChI code for Ethyl 2-amino-3-ethoxypropanoate hydrochloride is1S/C7H15NO3.ClH/c1-3-10-5-6 (8)7 (9)11-4-2;/h6H,3-5,8H2,1-2H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

Ethyl 2-amino-3-ethoxypropanoate hydrochloride is a powder with a melting point of 112-114 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Chemical Transformations and Reactions

Ethyl 2-amino-3-ethoxypropanoate hydrochloride undergoes various chemical transformations. For instance, it can be transformed into ethyl 2-aminopropenoate with a 3-phenylthio or 3-ethoxy substituent upon treatment with thiophenol or sodium (or lithium) ethoxide in ethanol, respectively. These reactions expand the utility of this compound in synthesizing derivatives with potential applications in material science and drug development (Masa-aki Kakimoto et al., 1982).

Crystal Packing and Molecular Interactions

The study of molecular interactions and crystal packing of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate revealed rare N⋯π interaction, demonstrating the compound's role in forming specific molecular architectures. Such insights are valuable in the design of new materials with tailored properties (Zhenfeng Zhang et al., 2011).

Synthesis of Heterocyclic Compounds

Ethyl 2-amino-3-ethoxypropanoate hydrochloride serves as a precursor in the synthesis of isoxazole and pyrazole ortho-dicarboxylic acid esters, highlighting its significance in synthesizing novel heterocyclic compounds. These compounds have applications in pharmaceuticals and agrochemicals (C. B. Vicentini et al., 2000).

Peptide Synthesis

In peptide synthesis, ethyl 2-amino-3-ethoxypropanoate hydrochloride is instrumental in developing novel polymeric supports for solid-phase peptide synthesis. These supports exhibit excellent swelling properties in a broad range of solvents, making them suitable for synthesizing diverse peptides (M. Kempe & G. Bárány, 1996).

Molecular Docking and Antibacterial Studies

Novel derivatives synthesized from ethyl 2-amino-3-ethoxypropanoate hydrochloride have shown significant antibacterial activity against both gram-negative and gram-positive bacteria. Molecular docking studies provide insights into their mechanisms of action, suggesting their potential in developing new antibacterial agents (R. M. Shakir et al., 2020).

Safety And Hazards

The safety information for Ethyl 2-amino-3-ethoxypropanoate hydrochloride includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

ethyl 2-amino-3-ethoxypropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-3-10-5-6(8)7(9)11-4-2;/h6H,3-5,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOLNJJJUOQPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)OCC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-ethoxypropanoate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)

![6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2463180.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2463181.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463195.png)

![4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B2463196.png)

![3-(3-Bromophenyl)-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline](/img/structure/B2463198.png)